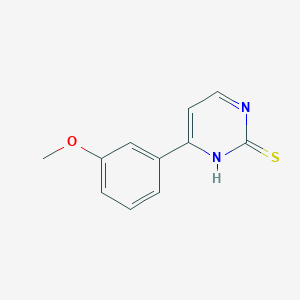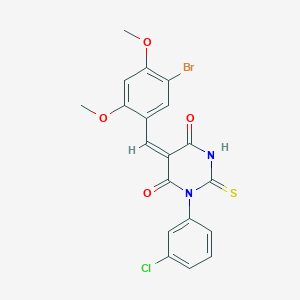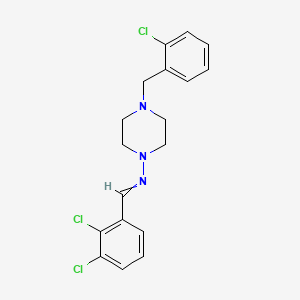
1-(3-methylbutyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-methylbutyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone, also known as MBMP, is a synthetic compound that has been widely used in scientific research. MBMP is a pyrrolidinone derivative that has been shown to have various biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 1-(3-methylbutyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone is not fully understood. However, it is believed to act as a GABA receptor agonist, which leads to an increase in the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin, which are neurotransmitters that play a role in the regulation of mood, appetite, and sleep. It has also been shown to have anxiolytic and anticonvulsant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(3-methylbutyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone in lab experiments is its ability to selectively activate GABA receptors. This allows researchers to study the effects of compounds on specific neurotransmitter systems. However, one of the limitations of using this compound is its potential toxicity. It is important for researchers to use appropriate safety measures when handling this compound.
Zukünftige Richtungen
There are several future directions for research involving 1-(3-methylbutyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone. One area of research could focus on the development of new compounds that have similar effects to this compound but with fewer side effects. Another area of research could focus on the use of this compound in the treatment of various neurological disorders, such as anxiety and epilepsy.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research. It has been shown to have various biochemical and physiological effects, and its ability to selectively activate GABA receptors makes it a valuable tool for studying the effects of compounds on specific neurotransmitter systems. While there are limitations to using this compound in lab experiments, its potential for use in the treatment of neurological disorders makes it an area of research worthy of further exploration.
Synthesemethoden
1-(3-methylbutyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone is synthesized by reacting 3-methyl-1-butanol with phosgene to form 3-methylbutyl chloroformate. The resulting intermediate is then reacted with morpholine to form 1-(3-methylbutyl)-4-morpholinylcarbonyl chloride. This intermediate is then reacted with pyrrolidinone to form this compound.
Wissenschaftliche Forschungsanwendungen
1-(3-methylbutyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone has been widely used in scientific research as a tool to study the biochemical and physiological effects of various compounds. It has been used to study the effects of drugs on the central nervous system, as well as the effects of various compounds on the cardiovascular system.
Eigenschaften
IUPAC Name |
1-(3-methylbutyl)-4-(morpholine-4-carbonyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-11(2)3-4-16-10-12(9-13(16)17)14(18)15-5-7-19-8-6-15/h11-12H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFMDKYQVONNCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CC(CC1=O)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-(2-methoxyphenyl)-2-methylpiperazine](/img/structure/B6106629.png)

![N-[2-(acetylamino)ethyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6106642.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxy-3-nitrobenzamide](/img/structure/B6106650.png)
![N-cyclopentyl-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6106653.png)

![8-{4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}-7-(3,4-diethoxybenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6106667.png)
![1-cyclopropyl-N-[(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6106686.png)
![1-(2-{[4-(2-methoxyethoxy)-1-piperidinyl]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6106690.png)
![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B6106693.png)
![N-[4-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonyl)phenyl]-3-chlorobenzamide](/img/structure/B6106705.png)

![2-cyclopropyl-6-({2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-1,3-benzoxazole](/img/structure/B6106730.png)